![molecular formula C15H12ClN3O3 B3842698 3-chloro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide](/img/structure/B3842698.png)
3-chloro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide
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Overview
Description
3-chloro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a nitrophenyl group, and an ethylideneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide typically involves the condensation of 3-chlorobenzoyl chloride with 4-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetaldehyde to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylideneamino linkage, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: 3-chloro-N-[(E)-1-(4-aminophenyl)ethylideneamino]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
3-chloro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group plays a crucial role in binding to the active site of enzymes, while the ethylideneamino linkage facilitates the formation of stable complexes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[(E)-1-(4-aminophenyl)ethylideneamino]benzamide
- 3-chloro-N-[(E)-1-(4-methylphenyl)ethylideneamino]benzamide
- 3-chloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]benzamide
Uniqueness
3-chloro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and materials science, where specific interactions with molecular targets are required.
Properties
IUPAC Name |
3-chloro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3/c1-10(11-5-7-14(8-6-11)19(21)22)17-18-15(20)12-3-2-4-13(16)9-12/h2-9H,1H3,(H,18,20)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWKLVLMAMXFRF-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)Cl)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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